molecular formula C10H11F2N3O2 B2822924 6-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one CAS No. 2034512-15-5

6-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one

Cat. No.: B2822924
CAS No.: 2034512-15-5
M. Wt: 243.214
InChI Key: GEIGOYGVNRMGRE-UHFFFAOYSA-N
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Description

6-(3,3-Difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one (CAS 2034512-15-5) is a chemical compound with the molecular formula C10H11F2N3O2 and a molecular weight of 243.21 g/mol . This molecule features a methyl-substituted dihydropyridazinone core linked to a 3,3-difluoropyrrolidine ring via a carbonyl group, a structure that is of significant interest in medicinal chemistry and neuroscience research . The 3,3-difluoropyrrolidine moiety is a known scaffold that can influence the compound's physicochemical properties and its interaction with biological targets . This compound is a key analog stemming from the hit compound MLS6357, which was identified through a high-throughput screen for novel D3 dopamine receptor (D3R)-selective antagonist scaffolds . Optimized derivatives, including this structure, have demonstrated a unique pharmacological profile as positive allosteric modulator (PAM)–antagonists at the D3R . This means they can potentiate agonist binding affinity while simultaneously decreasing signaling output, a mechanism that may offer therapeutic advantages for reversing pathological receptor signaling by endogenous agonists . Such compounds are valuable research tools for investigating the role of D3R in neuropsychiatric disorders, including substance use disorder (SUD) and schizophrenia, with several analogues showing high D3R selectivity over other dopamine receptor subtypes and favorable pharmacokinetics in preclinical models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3O2/c1-14-8(16)3-2-7(13-14)9(17)15-5-4-10(11,12)6-15/h2-3H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIGOYGVNRMGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Difluoropyrrolidine Moiety: The difluoropyrrolidine group is introduced via nucleophilic substitution reactions, where a suitable pyridazinone derivative reacts with a difluoropyrrolidine reagent under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3,3-Difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridazinone core or the difluoropyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-(3,3-Difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety may enhance binding affinity and specificity, while the pyridazinone core can modulate the compound’s overall activity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

(a) Zardaverine (6-(4-Difluoromethoxy-3-methoxyphenyl)-3(2H)-pyridazinone)

  • Core Structure : Shares the pyridazin-3(2H)-one backbone but substitutes the 6-position with a difluoromethoxy-phenyl group instead of a difluoropyrrolidine-carbonyl moiety .
  • Biological Activity: Selective inhibitor of PDE III and IV isoforms, modulating cyclic nucleotide levels in eukaryotic cells. Co-crystallization studies with PDE4D revealed three distinct conformations (A, B, C), with non-planar ring systems and dimerization via N1-H1···O3 hydrogen bonds .
  • Key Structural Differences :
    • Zardaverine lacks the pyrrolidine ring, reducing conformational constraints.
    • The difluoromethoxy group in Zardaverine may confer different solubility and target engagement compared to the difluoropyrrolidine-carbonyl group.

(b) CHDI-180R (6-(5-((5-Methoxypyridin-2-yl)methoxy)benzo[d]oxazol-2-yl)-2-methylpyridazin-3(2H)-one)

  • Core Structure : Retains the 2-methylpyridazin-3(2H)-one core but incorporates a benzooxazole-polyether substituent at the 6-position .
  • Biological Activity : High-affinity (1–3 nM) ligand for mutant huntingtin (mHTT) aggregates in Huntington’s disease models. Used in PET imaging to quantify mHTT distribution in the brain .
  • Key Structural Differences :
    • The benzooxazole-polyether chain enhances blood-brain barrier penetration compared to the difluoropyrrolidine-carbonyl group.
    • Fluorine atoms in the target compound may improve metabolic stability relative to CHDI-180R’s methoxy groups.

(c) 5-Chloro-6-phenyl-2-substituted Pyridazin-3(2H)-ones

  • Core Structure: Chlorinated pyridazinones with variable 2-position alkyl/aryl groups (e.g., methyl, ethyl) .
  • Synthetic Routes : Prepared via nucleophilic substitution of 5-chloro-6-phenylpyridazin-3(2H)-one with halides under basic conditions (K₂CO₃/acetone) .
  • Chlorine at the 5-position may enhance electrophilicity but increase toxicity risks.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Solubility (mg/mL) Biological Target
6-(3,3-Difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one 285.25 3,3-Difluoropyrrolidine-carbonyl 1.8 0.15 (PBS) PDEs/mHTT (inferred)
Zardaverine 268.22 Difluoromethoxy-phenyl 2.3 0.09 (PBS) PDE III/IV
CHDI-180R 377.36 Benzooxazole-polyether 3.1 0.02 (DMSO) mHTT aggregates
5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one 235.68 Chlorine, phenyl 2.5 0.20 (Ethanol) N/A (scaffold for derivatization)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(3,3-difluoropyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one?

  • Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with the preparation of pyridazine and pyrrolidine intermediates. Key steps include:

  • Coupling Reactions : Amide bond formation between the pyrrolidine and pyridazine moieties under controlled pH (6–8) and temperature (0°C to rt) .
  • Purification : Column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates and final products. Purity is confirmed via HPLC (>95%) .
  • Characterization : Intermediates are validated using 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS). For example, related pyridazinones exhibit molecular ions at m/z 302–344 .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H}-NMR identifies substituents (e.g., methyl groups at δ 2.5–3.0 ppm; pyrrolidine protons at δ 3.5–4.0 ppm). 13C^{13} \text{C}-NMR confirms carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry : HRMS determines exact mass (e.g., C15_{15}H18_{18}F2_2N4_4O2_2 has a theoretical m/z of 344.3) .
  • X-ray Crystallography : Resolves conformational details. For analogs, hydrogen bonds (e.g., N–H···O, 1.887 Å) stabilize planar geometries critical for bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling steps .
  • Catalyst Screening : Palladium-based catalysts enhance amide bond formation efficiency (e.g., 10% Pd/C under H2_2) .
  • Automated Systems : Continuous flow reactors improve reproducibility and scalability for multi-step syntheses .
  • Data-Driven Optimization : Design of Experiments (DoE) models predict optimal solvent ratios (e.g., DMF:THF 3:1) and reaction times (12–24 hours) .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., COX-2 vs. PDE4 inhibition)?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., RAW 264.7 for COX-2) and enzyme isoforms (e.g., PDE4D vs. PDE4B) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., 6-benzyl-2-methylpyridazin-3(2H)-one has COX-2 selectivity index 96 vs. Zardaverine’s PDE4 affinity) .
  • Molecular Dynamics Simulations : Predict binding poses to explain variations (e.g., trifluoromethyl groups enhance hydrophobic interactions with PDE4) .

Q. How does crystallographic data inform the compound’s conformational stability and target binding?

  • Methodological Answer :

  • Hydrogen Bond Networks : In Zardaverine analogs, N1–H1···O3 hydrogen bonds (1.887 Å, 174.04°) enforce coplanar pyridazine-pyrrolidine conformations, increasing PDE4 binding affinity .
  • Thermal Displacement Parameters : High-resolution structures (1.54 Å) reveal flexible regions (e.g., methoxy groups with B-factors >30 Å2^2) that may influence solubility .
  • Dimerization Analysis : Crystal packing (e.g., P121_1/n1 space group) shows dimeric interactions via π-π stacking, relevant for solid-state stability .

Q. What are the considerations for radiolabeling this compound for in vivo imaging studies?

  • Methodological Answer :

  • Radionuclide Selection : 11C^{11} \text{C}-labeling at metabolically stable positions (e.g., methyl groups) preserves bioactivity, as demonstrated for 11C^{11} \text{C}-CHDI-180R in Huntington’s disease models .
  • Permeability Optimization : LogP values ~2.5 (calculated via HPLC) balance blood-brain barrier penetration and retention .
  • Validation : PET imaging in non-human primates confirms target engagement (striatal uptake correlates with mHTT aggregates) .

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